
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is a quaternary ammonium compound known for its unique structural properties and potential applications in various fields This compound features a cyclobutyl ring attached to a phenyl group, with a trimethylammonium substituent on the methanaminium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 1-phenylcyclobutanemethanamine with methyl iodide under basic conditions to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or hydroxides replace the trimethylammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or halide salts in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amine groups.
Substitution: Products with different nucleophiles replacing the trimethylammonium group.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium exerts its effects is primarily through its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can bind to specific protein targets, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-1-phenylmethanaminium bromide: Similar structure but with a different alkyl group.
N,N,N-Trimethyl-1-cyclohexylmethanaminium: Similar quaternary ammonium structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other quaternary ammonium compounds. This uniqueness can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
359715-59-6 |
|---|---|
Molekularformel |
C14H22N+ |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
trimethyl-[(1-phenylcyclobutyl)methyl]azanium |
InChI |
InChI=1S/C14H22N/c1-15(2,3)12-14(10-7-11-14)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3/q+1 |
InChI-Schlüssel |
BMCWIJULBPMLPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC1(CCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
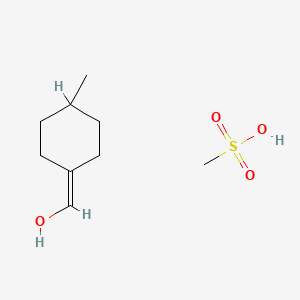
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
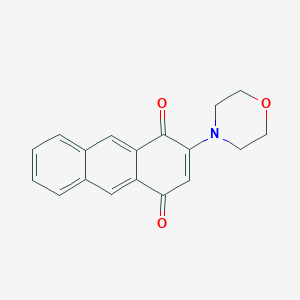
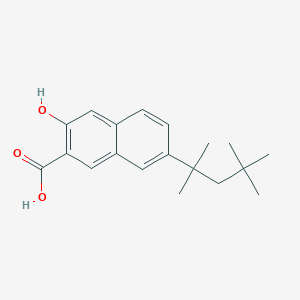
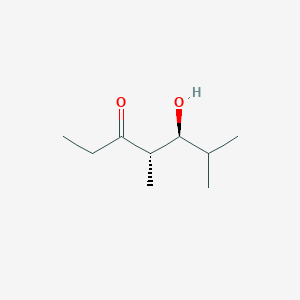
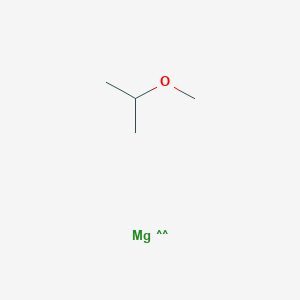
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)

![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
